2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC16370988
Molecular Formula: C16H12Cl2N2O2S
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12Cl2N2O2S |
|---|---|
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H12Cl2N2O2S/c1-21-12-5-3-11(4-6-12)15-19-20-16(22-15)23-9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3 |
| Standard InChI Key | USIVZWFJBBEFAI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole features a central 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at positions 2 and 5. The 2-position is occupied by a sulfanyl-linked 3,4-dichlorobenzyl group, while the 5-position contains a 4-methoxyphenyl moiety. The dichlorobenzyl group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability, whereas the methoxyphenyl substituent contributes to lipophilicity, influencing membrane permeability .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol under basic conditions. Key steps include:
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Preparation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Achieved through cyclization of 4-methoxyphenyl acylhydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by acidification .
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Alkylation Reaction: The thiol group attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, facilitated by bases like triethylamine in tetrahydrofuran or dimethylformamide.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran or DMF |
| Base | Triethylamine |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Reactivity and Functionalization
The sulfanyl (-S-) bridge and oxadiazole core enable diverse derivatization:
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Oxidation: Hydrogen peroxide converts the sulfanyl group to sulfonyl, altering electronic properties.
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Nucleophilic Aromatic Substitution: The electron-deficient oxadiazole ring permits substitutions at position 2 or 5, enabling further structural diversification .
Future Research Directions
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Activity Profiling: Systematic screening against cancer cell lines (e.g., HT-29, HepG2) and resistant pathogens (e.g., MRSA).
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Structural Optimization: Introducing polar groups (e.g., hydroxyl, amine) to balance lipophilicity and solubility.
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Mechanistic Studies: Elucidating targets via proteomics or molecular docking against kinases (e.g., EGFR) or tubulin.
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Toxicokinetics: Assessing metabolic pathways and organ-specific toxicity in preclinical models.
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